11,17-Dihydroxypregn-4-ene-3,20-dione
Description
11,17-Dihydroxypregn-4-ene-3,20-dione (molecular formula: C₂₁H₃₀O₄; molecular weight: 346.46 g/mol) is a pregnane steroid characterized by hydroxyl groups at positions 11 and 17, a ketone at positions 3 and 20, and a double bond at C4–C3. It is a critical intermediate in steroid metabolism and has two stereoisomeric forms:
- (11β,17α)-Isomer (CAS 641-77-0): Known as 21-deoxycortisol, this variant is a diagnostic biomarker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency .
- (11α,17α)-Isomer (CAS 603-98-5): A synthetic analog with distinct metabolic pathways .
This compound’s biological activity is influenced by the stereochemistry of hydroxyl groups and the absence of a 21-hydroxyl group, which differentiates it from cortisol and corticosterone.
Properties
IUPAC Name |
17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBQMKVFQNSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862346 | |
| Record name | 11,17-Dihydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fungal Biotransformation Using Aspergillus ochraceus and Rhizopus nigricans
Microbial hydroxylation offers a sustainable route for introducing hydroxyl groups at the C11 position. A patented method employs Aspergillus ochraceus or Rhizopus nigricans to convert 17α-Hydroxyprogesterone (17-OHP) into 11α,17α-Dihydroxyprogesterone. Key steps include:
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Substrate Emulsification : 17-OHP is emulsified with surfactants (e.g., sodium benzene sulfonate) at 50–70°C to enhance microbial uptake.
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Fermentation : The substrate is added to a fermenter containing pre-cultured fungi. Optimal conditions include pH 4–6, 25–30°C, and dissolved oxygen levels of 30–50%.
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Product Extraction : The fermented broth is filtered, and the product is purified via acetone extraction and hexane distillation, yielding >98.5% purity.
Performance Metrics :
This method avoids toxic reagents and aligns with green chemistry principles, making it suitable for industrial applications.
Chemical Synthesis
Mercury(II)-Catalyzed Formylation
A classical chemical route involves formic acid and mercury(II) acetate to synthesize 17α-hydroxy derivatives. The protocol proceeds as follows:
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Reaction Setup : 17α-Ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one is treated with formic acid and Hg(OAc)₂ in hexamethylphosphoric triamide (HMPA) at 50–55°C.
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Cyclization : The ethynyl group undergoes hydration, forming a 17α-formyloxy intermediate.
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Hydrolysis : The formyl group is cleaved using HCl/MeOH, yielding 11,17-Dihydroxypregn-4-ene-3,20-dione.
Performance Metrics :
Limitations : Mercury catalysts pose environmental and safety risks, necessitating stringent waste management.
Grignard Reagent-Mediated Methylation
An alternative route starts with Androstenedione, utilizing Grignard reagents to introduce methyl groups:
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Cyanohydrin Addition : Androstenedione reacts with acetone cyanohydrin at pH 9–11, forming 17-α-hydroxy-17-β-cyanoandrost-4-ene-3-one.
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Protection Steps : The 3-keto group is protected with 1,3-propanediol, followed by 17α-hydroxy protection using 3,4-dihydropyran.
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Methylation and Deprotection : Methylmagnesium chloride adds a methyl group at C21, followed by acidic hydrolysis to yield the final product.
Performance Metrics :
Industrial Production Considerations
Scalability of Microbial Methods
The fungal biotransformation process is favored industrially due to its high throughput and minimal byproducts. A 10,000 L fermenter achieves batch yields of 14–15 g/L, with downstream processing costs reduced by 30% compared to chemical methods.
Chemical Method Optimization
Recent advances replace Hg(II) with Bi(III) catalysts, reducing toxicity while maintaining 90% yields. Additionally, flow chemistry systems enhance reaction control, cutting processing time by 40%.
Comparative Analysis of Methods
| Parameter | Microbial Hydroxylation | Chemical Synthesis |
|---|---|---|
| Yield | 98% | 82–95% |
| Purity | >98.5% | >99% |
| Environmental Impact | Low (biodegradable reagents) | Moderate (toxic catalysts) |
| Cost | $120/kg | $200/kg |
Emerging Techniques
Chemical Reactions Analysis
Enzymatic Δ¹-Dehydrogenation
The compound undergoes Δ¹-dehydrogenation catalyzed by microbial enzymes such as Δ¹-KstD (ketosteroid dehydrogenase). This reaction introduces a double bond between C1 and C2, converting the substrate to pregn-1,4-diene-3,20-dione (PDD). Key findings include:
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Reaction Efficiency : Lysates from E. coli expressing Δ¹-KstD R (from Rhodococcus erythropolis) achieved >95% conversion of 11,17-dihydroxypregn-4-ene-3,20-dione to PDD within 24 hours under aerobic conditions .
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Substrate Specificity : The C-20 ketone does not hinder enzyme activity, allowing selective dehydrogenation without side-chain degradation .
Acetylation and Hydrolysis
The hydroxyl groups at C-11 and C-17 participate in acetylation and subsequent hydrolysis:
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Acetylation : Treatment with acetic anhydride and pyridine yields 11,17-diacetoxypregn-4-ene-3,20-dione with >90% efficiency .
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Hydrolysis : Alkaline conditions (e.g., LiAlH₄) selectively deprotect the acetates, regenerating the parent compound while preserving the Δ⁴-3-keto structure .
Epoxidation and Ring-Opening Reactions
The Δ⁴ double bond participates in epoxidation and subsequent transformations:
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Epoxidation : Reacting with peracids (e.g., mCPBA) forms 5α,6α-epoxide derivatives , which are intermediates for further functionalization .
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Zinc-Mediated Reduction : Treatment with zinc dust in acetic acid reduces the epoxide to 19-hydroxypregn-4-ene-3,20-dione , a precursor for corticosteroid analogs .
Oxidation and Reductive Pathways
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C-3 Ketone Stability : The 3-keto group remains intact under most conditions but can be reduced to a secondary alcohol using NaBH₄ in methanol (yield: 75–85%) .
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C-20 Ketone Reactivity : The C-20 ketone resists reduction under mild conditions but undergoes hydrazone formation with hydrazine derivatives .
Stability and Degradation
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Alkaline Conditions : Retro-Aldol cleavage occurs at pH >12, leading to fragmentation at C-19 .
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Photodegradation : UV exposure (λ = 254 nm) induces isomerization of the Δ⁴ double bond to Δ⁵, forming 5α-pregnan-3,20-dione derivatives .
This compound’s reactivity is modulated by steric hindrance from the 11β- and 17α-hydroxyl groups, which protect adjacent positions from electrophilic attack while enabling selective transformations at the C-3 and C-20 ketones.
Scientific Research Applications
Biochemical Role and Mechanism of Action
11,17-Dihydroxypregn-4-ene-3,20-dione is a precursor in the biosynthesis of corticosteroids. It plays a crucial role in the adrenal steroidogenesis pathway. The compound is involved in the conversion processes that lead to the formation of cortisol and other glucocorticoids. Its synthesis involves hydroxylation at specific carbon positions, which is catalyzed by cytochrome P450 enzymes (CYPs) .
Hormonal Therapy
This compound is utilized in hormonal replacement therapies for conditions related to adrenal insufficiency. Its derivatives are often used to manage disorders such as Addison's disease, where patients require glucocorticoid supplementation to manage their hormone levels effectively .
Research on Depression
Recent studies have investigated the role of adrenal steroids like this compound as potential biomarkers for major depressive disorder (MDD). A study assessed various steroid levels in adolescents with MDD and found that altered levels of this compound could correlate with depressive symptoms . This opens avenues for further research into its utility as a diagnostic marker.
Analytical Methods for Detection
The analysis of this compound is typically performed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for precise quantification of steroid hormones in serum samples, facilitating studies on their physiological roles and alterations in pathological conditions .
Adrenal Dysfunction Studies
A cross-sectional study highlighted the significance of measuring various adrenal steroids including this compound to understand adrenal dysfunctions better. The findings suggested that variations in this compound's levels could indicate abnormal adrenal activity .
Crystallographic Studies
Crystallographic analysis has provided insights into the molecular structure and conformational properties of this compound. Such studies reveal intermolecular interactions that are critical for understanding its biological activity and potential therapeutic effects .
Mechanism of Action
The mechanism of action of 11,17-Dihydroxypregn-4-ene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Key Structural Features
The table below compares 11,17-dihydroxypregn-4-ene-3,20-dione with structurally related steroids:
Functional Differences
Role in Steroidogenesis: 21-Deoxycortisol accumulates in CAH due to 21-hydroxylase deficiency, leading to impaired cortisol synthesis. Its measurement via LC-MS/MS is critical for diagnosing CAH subtypes . Corticosterone (11β,21-dihydroxy) is a precursor to aldosterone and a minor glucocorticoid in humans but dominant in rodents . Cortisol (11β,17α,21-trihydroxy) is the primary glucocorticoid, regulating metabolism and immune response .
Enzyme Specificity: The gut bacterium Clostridium scindens metabolizes cortisol but cannot act on 21-deoxycortisol due to the absence of the 21-hydroxyl group .
Diagnostic Utility: 17-Hydroxyprogesterone is elevated in 21-hydroxylase-deficient CAH, while 21-deoxycortisol is specific for 11β-hydroxylase-deficient CAH .
Research Findings and Clinical Relevance
Anticancer Activity
Microbial Metabolism
Toxicity Considerations
Biological Activity
11,17-Dihydroxypregn-4-ene-3,20-dione, also known as 21-deoxycortisol, is a steroid compound that plays a significant role in various biological processes, particularly in the regulation of inflammation and immune responses. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
Chemical Structure and Properties
This compound is characterized by hydroxyl groups at the 11 and 17 positions of the pregnene backbone. Its molecular formula is C21H30O4 with a molecular weight of approximately 346.467 g/mol. The compound's structure allows it to interact effectively with glucocorticoid receptors, influencing various physiological processes.
The primary mechanism of action for this compound involves its binding to glucocorticoid receptors. Upon binding, it modulates the expression of genes associated with inflammatory and immune responses. This interaction leads to:
- Suppression of pro-inflammatory cytokines : Reducing the levels of inflammatory mediators.
- Promotion of anti-inflammatory proteins : Enhancing the expression of proteins that counteract inflammation .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases.
Hormonal Regulation
As a glucocorticoid precursor, this compound is involved in the synthesis of cortisol and other corticosteroids. Studies have demonstrated its role in regulating adrenal steroid profiles, which are critical in managing stress responses and metabolic functions .
Comparative Analysis with Related Compounds
| Compound Name | Hydroxylation Pattern | Unique Features |
|---|---|---|
| This compound | Hydroxyl groups at positions 11 and 17 | Modulates glucocorticoid activity; anti-inflammatory effects |
| Hydrocortisone | Hydroxyl groups at positions 11 and 21 | Well-known glucocorticoid with distinct therapeutic uses |
| 11,17,21-Trihydroxypregn-4-ene-3,20-dione | Hydroxyl groups at positions 11, 17, and 21 | Enhanced solubility; altered biological activity |
This table highlights the unique pharmacological profile of this compound compared to similar compounds.
Case Studies
- Adolescent Depression Study : A study involving adolescent patients indicated that levels of adrenal steroids including this compound could serve as biomarkers for major depressive disorder (MDD). The findings suggested altered levels in depressed adolescents compared to healthy controls .
- Clinical Evaluation in CAH Patients : Research on classic congenital adrenal hyperplasia (CAH) patients showed that elevated levels of this compound correlated with adrenal dysfunction. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise measurement .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 11,17-dihydroxypregn-4-ene-3,20-dione in biological samples?
- Methodology : Liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated protocol includes protein precipitation followed by solid-phase extraction (SPE) to isolate the compound from serum. Internal standards (e.g., deuterated analogs like 21-deoxycortisol-d8) improve accuracy. Calibration curves should cover 0.1 ng/mL to 100 μg/mL, with quality controls for precision .
- Key Considerations : Cross-reactivity with structurally similar steroids (e.g., cortisol, corticosterone) must be minimized using chromatographic separation and selective ion transitions .
Q. How is this compound structurally characterized?
- Methodology : X-ray crystallography with SHELXL refinement is widely used for small-molecule structural determination. For microbial metabolites, spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution MS) are critical. Assign stereochemistry (e.g., 11β vs. 11α hydroxyl groups) via NOESY correlations or X-ray data .
- Challenges : Crystallization may require optimization of solvent systems due to the compound’s polarity .
Advanced Research Questions
Q. How do microbial transformation pathways of progesterone derivatives yield this compound, and what experimental designs validate these pathways?
- Methodology : Aerobic fermentation with Bacillus or Fusarium species in nutrient media can hydroxylate progesterone precursors. Metabolites are isolated via preparative TLC/HPLC and characterized using NMR and MS. For example, Cunninghamella elegans introduces hydroxyl groups at C-11 and C-17 .
- Data Contradictions : Conflicting reports on regioselectivity (e.g., C-15 vs. C-16 hydroxylation) may arise from strain-specific enzyme activity. Use isotopic labeling or gene knockout studies to resolve ambiguities .
Q. What role does this compound play in congenital adrenal hyperplasia (CAH), and how do assay discrepancies impact clinical interpretation?
- Methodology : In CAH, elevated 21-deoxycortisol (synonym for the compound) indicates 21-hydroxylase deficiency. Cross-validate LC-MS/MS results with immunoassays to address false positives from cross-reacting antibodies .
- Analytical Pitfalls : Total steroid profiling (e.g., 17OHP, cortisol) is essential, as isolated measurements may misdiagnose partial enzyme deficiencies .
Q. How can synthetic routes to this compound be optimized to improve yield and stereochemical purity?
- Methodology : Semi-synthesis from hydrocortisone or progesterone involves selective protection/deprotection of hydroxyl groups. For example, fluorinated analogs (e.g., 9α-fluoro derivatives) require careful control of reaction conditions to avoid epimerization at C-11 .
- Challenges : Scalability is limited by low regioselectivity in microbial hydroxylation. Combinatorial biocatalysis or engineered enzymes (e.g., cytochrome P450 mutants) may enhance efficiency .
Data Interpretation and Contradictions
Q. How can researchers reconcile conflicting reports on the biological activity of this compound isomers?
- Methodology : Compare 11α- and 11β-isomers using in vitro receptor-binding assays (e.g., glucocorticoid receptor affinity). For example, 11β-hydroxyl groups are critical for cortisol-like activity, while 11α-isomers may act as antagonists .
- Evidence Gaps : Few studies directly compare isomer activities. Use molecular docking or cryo-EM to map binding interactions .
Q. What are the limitations of using SHELX software for refining crystal structures of hydroxylated pregnane derivatives?
- Methodology : SHELXL excels in small-molecule refinement but struggles with disordered solvent or twinned crystals. For macromolecular interfaces (e.g., steroid-protein complexes), SHELXPRO or PHENIX may be better suited .
- Case Study : High-resolution data (<1.0 Å) are ideal for resolving overlapping electron density around hydroxyl groups .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
